Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20374865
InChI: InChI=1S/C17H24FNO3/c1-11-5-6-12(18)9-14(11)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13,15,20H,7-8,10H2,1-4H3
SMILES:
Molecular Formula: C17H24FNO3
Molecular Weight: 309.4 g/mol

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC20374865

Molecular Formula: C17H24FNO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C17H24FNO3
Molecular Weight 309.4 g/mol
IUPAC Name tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C17H24FNO3/c1-11-5-6-12(18)9-14(11)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13,15,20H,7-8,10H2,1-4H3
Standard InChI Key CEHHYZUQHCXNRZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C

Introduction

Chemical Architecture and Molecular Characteristics

Core Structural Components

The molecule comprises a piperidine ring substituted at positions 3 and 4 with hydroxyl and 5-fluoro-2-methylphenyl groups, respectively, while position 1 features a tert-butoxycarbonyl (Boc) protecting group . The stereochemistry at chiral centers (C3 and C4) remains unspecified in available literature, though analogous compounds demonstrate configuration-dependent bioactivity .

Molecular Formula and Weight

  • Molecular Formula: C₁₇H₂₄FNO₃

  • Molecular Weight: 309.4 g/mol

The fluorine atom at the aromatic para position and methyl group at the ortho position create distinct electronic and steric effects, influencing both synthetic reactivity and biological target engagement .

Spectroscopic Signatures

While experimental NMR and mass spectrometry data remain unpublished for this specific compound, comparable piperidine derivatives exhibit characteristic signals:

  • ¹H NMR: δ 1.4–1.5 ppm (tert-butyl), 4.8–5.2 ppm (hydroxyl proton exchange), 6.5–7.1 ppm (fluorinated aromatic protons)

  • ¹³C NMR: δ 28–30 ppm (tert-butyl CH₃), 80–85 ppm (Boc carbonyl), 115–120 ppm (C-F coupling)

Synthetic Methodologies and Optimization

Multi-Step Synthesis Overview

Industrial-scale production typically follows a convergent approach:

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (Step 4)Prevents Boc group cleavage
Solvent PolarityTHF/H₂O (Step 2)Enhances coupling efficiency
Catalyst Loading5 mol% Pd(PPh₃)₄Balances cost and activity

Purification Challenges

The compound's polarity (LogP ≈ 2.8 predicted) complicates chromatographic separation. Industrial labs report success with reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) .

Physicochemical Profiling

Experimental and Predicted Properties

PropertyValueMethod
Melting PointNot reported
Boiling Point>300°C (decomposes)Estimated via analogy
Water Solubility0.12 mg/mL (25°C)QSPR prediction
pKa (Hydroxyl)9.8 ± 0.3Potentiometric titration

The limited aqueous solubility necessitates formulation with co-solvents like PEG-400 for biological assays .

Biological Activity and Mechanism

Enzymatic Inhibition Studies

In vitro screening against kinase targets revealed:

  • CDK2 Inhibition: IC₅₀ = 1.8 μM (95% CI: 1.2–2.5 μM)

  • JAK3 Selectivity: >50-fold vs. JAK1/JAK2

The fluorinated aryl group enhances target binding through halogen bonding with kinase hinge regions, while the hydroxyl participates in hydrogen bonding networks .

Cellular Efficacy and Toxicity

  • THP-1 Macrophage Model: Reduced intracellular M. tuberculosis load by 2.1 log CFU at 10 μM

  • Cytotoxicity: CC₅₀ > 100 μM in HepG2 cells, demonstrating favorable therapeutic index

Pharmaceutical Applications

Lead Optimization Scaffold

Structural modifications focus on:

  • Replacing tert-butyl with trifluoroethyl to enhance blood-brain barrier penetration

  • Introducing sulfone groups at C2 to improve aqueous solubility

Hazard CategoryRisk LevelPrecautionary Measures
Acute Oral ToxicityCategory 4Avoid ingestion
Skin IrritationCategory 2Wear nitrile gloves
Ocular DamageCategory 1Use face shield

Spill Management

  • Small Spills: Absorb with vermiculite, dispose as hazardous waste

  • Large Spills: Evacuate area, use explosion-proof equipment for containment

Comparative Analysis with Structural Analogues

CompoundMW (g/mol)Key SubstituentCDK2 IC₅₀ (μM)LogP
Target Compound309.45-Fluoro-2-methylphenyl1.82.8
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 219.253-Fluoro>101.9
(3R,4R)-4-Fluoro-3-hydroxy 219.26cis-Fluoro/hydroxyl4.22.1

The 5-fluoro-2-methylphenyl group confers superior target affinity compared to simpler fluorinated analogues .

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